Cytotoxic Potency and Selectivity Against Leukemia Cell Lines
The 3,4-dimethoxyphenyl-substituted imidazophenazine (compound 4f) demonstrates potent and selective cytotoxicity against the MOLT-4 leukemia cell line, achieving a growth inhibition (GI%) of 82% at a 10 µM screening concentration [1]. This activity is notably higher than that observed for several other derivatives in the same series, underscoring the impact of the 3,4-dimethoxyphenyl group on anti-leukemic efficacy [1].
| Evidence Dimension | Growth Inhibition (GI%) at 10 µM |
|---|---|
| Target Compound Data | 82% (against MOLT-4 leukemia cells) |
| Comparator Or Baseline | Compound 4b: 51% (M14 melanoma); Compound 6a: 44% (T-47D breast cancer); Broad spectrum for 4f: 11-82% across a panel of cell lines |
| Quantified Difference | 4f achieves the highest GI% among the reported compounds against MOLT-4 cells. |
| Conditions | MOLT-4 human leukemia cell line; 10 µM compound concentration; growth inhibition assay |
Why This Matters
This quantitative selectivity profile informs researchers that this specific derivative is the most potent against MOLT-4 leukemia cells within the tested series, guiding its selection for leukemia-focused studies.
- [1] Ghannam, I. A. Y.; El Kerdawy, A. M.; Abdel-Mohsen, H. T. Imidazo[4,5-b]phenazines as Dual Topoisomerase I/IIα Inhibitors: Design, Synthesis, Biological Evaluation and Molecular Docking. Egyptian Journal of Chemistry 2022, 65 (131), 1157–1174. View Source
